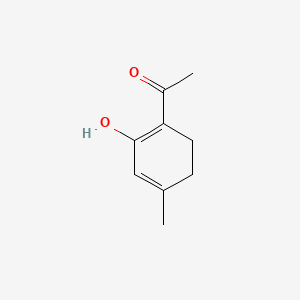
Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- is an organic compound with the molecular formula C9H12O2. This compound is characterized by the presence of a hydroxy group and a methyl group attached to a cyclohexadienyl ring, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexadiene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), sulfonates, varying temperatures and solvents.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, alkanes, and substituted cyclohexadiene derivatives .
Scientific Research Applications
Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- involves its interaction with molecular targets and pathways within biological systems. The hydroxy and methyl groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-: Known for its use in fragrance and flavor industries.
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Another compound with similar structural features, used in various chemical syntheses.
Uniqueness
Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)- stands out due to its unique combination of hydroxy and methyl groups on the cyclohexadienyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
Ethanone, 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)-, also known as 1-(2-hydroxy-4-methyl-1,3-cyclohexadien-1-yl)ethanone (CAS Number: 180292-79-9), is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.
Ethanone has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 277.2 ± 40.0 °C |
| Flash Point | 115.9 ± 19.9 °C |
| LogP | 1.68 |
These properties suggest that Ethanone is a moderately polar compound, which may influence its solubility and interaction with biological systems .
Enzyme Inhibition
Research has indicated that compounds similar to Ethanone exhibit inhibitory effects on key enzymes involved in various physiological processes. Studies have focused on the inhibition of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), both of which are critical in neurodegenerative diseases and other medical conditions.
In one study, phenolic compounds were synthesized and evaluated for their AChE inhibitory activity. The results showed that certain derivatives had Ki values in the nanomolar range, indicating potent inhibition capabilities . Although specific data for Ethanone was not highlighted, its structural similarities suggest potential effectiveness in enzyme inhibition.
Study on Phenolic Compounds
A relevant study investigated the biological activities of phenolic compounds similar to Ethanone. The researchers synthesized several derivatives and assessed their AChE inhibitory effects using Ellman’s test. The most potent inhibitors had Ki values ranging from 22 nM to over 60 nM . Such findings highlight the potential for Ethanone to be developed as a therapeutic agent targeting AChE.
Antimicrobial Activity
While specific studies on Ethanone's antimicrobial efficacy are scarce, related compounds have demonstrated significant antimicrobial properties against various pathogens. This suggests that Ethanone may also exhibit similar effects, warranting further investigation into its potential as an antimicrobial agent .
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(2-hydroxy-4-methylcyclohexa-1,3-dien-1-yl)ethanone |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-8(7(2)10)9(11)5-6/h5,11H,3-4H2,1-2H3 |
InChI Key |
RUXOPVSTQYPXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(CC1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















